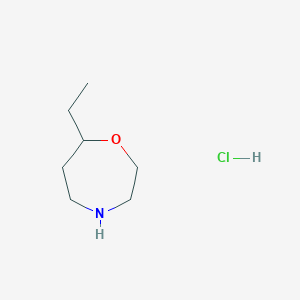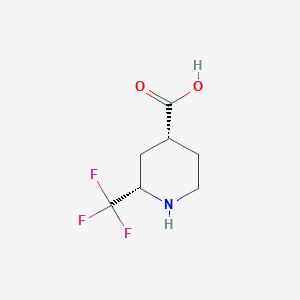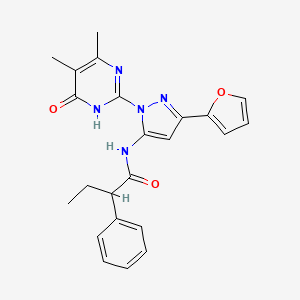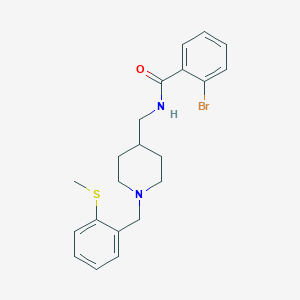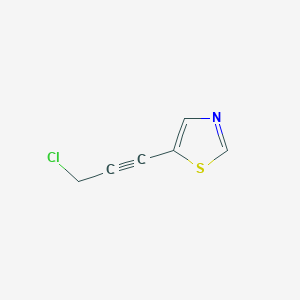![molecular formula C18H19N3O3 B2956187 4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097891-29-5](/img/structure/B2956187.png)
4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MAPPP and belongs to the class of piperazinyl pyridinyl compounds. MAPPP has shown promising results in various scientific studies, and its potential applications in different fields make it an interesting subject for further research.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds related to 4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one have been investigated for their antimicrobial properties. For instance, new pyridine derivatives have demonstrated considerable antibacterial activity, highlighting their potential as antimicrobial agents (Patel & Agravat, 2009). Further, synthesis and microbial studies on new pyridine derivatives have shown significant antibacterial and antifungal activities, supporting their application in treating microbial infections (Patel & Agravat, 2007).
Pharmacological Effects
Several studies have investigated the pharmacological effects of derivatives closely related to the compound . One study focused on the synthesis, antiarrhythmic, and antihypertensive effects of novel derivatives, finding significant activities that may be related to alpha-adrenolytic properties (Malawska et al., 2002). Another research discovered G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, demonstrating potential antipsychotic activity in vivo (Möller et al., 2017).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds have been pivotal in exploring their scientific applications. For instance, a novel method for the synthesis and antimicrobial studies of new pyridine derivatives has been developed, providing a foundation for further exploration of their therapeutic potential (Patel & Agravat, 2009). Additionally, the development and validation of HPLC determination of related substances in a novel anticonvulsant agent demonstrate the importance of analytical methods in the research and development of new pharmaceuticals (Severina et al., 2021).
Antitumor and Antivertigo Applications
Compounds derived from or related to this compound have also shown promising results in antitumor and antivertigo research. The antitumor activity of bis-indole derivatives, for instance, has been significant, with some compounds demonstrating potent activity in human cell line screens (Andreani et al., 2008). Structure-activity relationship studies of 2-(2-aminoethyl)pyridines have revealed compounds with potent antivertigo action, surpassing the activity of betahistine in inhibitory activity against spontaneous nystagmus in cats (Shiozawa et al., 1984).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as alpha1-adrenergic receptors) and induce changes in cellular signaling pathways .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
Based on its potential interaction with alpha1-adrenergic receptors, it may influence the contraction of smooth muscles and potentially have implications for various neurological conditions .
Propiedades
IUPAC Name |
4-[2-(2-methoxyphenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-16-7-3-2-5-14(16)11-17(22)20-9-10-21(18(23)13-20)15-6-4-8-19-12-15/h2-8,12H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYHKSOYBBKLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

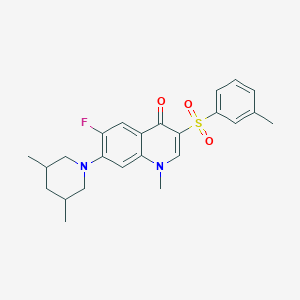
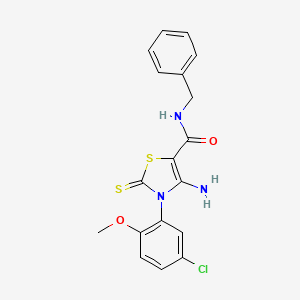
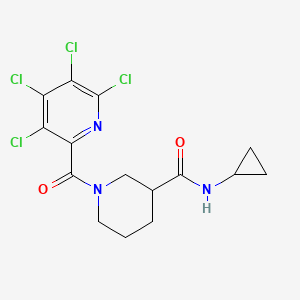

![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)

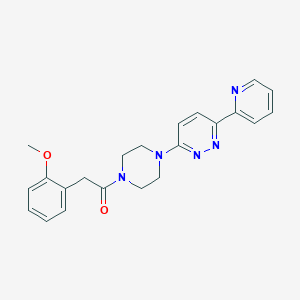
![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
